

Spectroscopic analysis and confirmation of Ethyl 2-iodooxazole-4-carboxylate structure

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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

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Spectroscopic Scrutiny: Unveiling the Structure of Ethyl 2-iodooxazole-4-carboxylate

A Comparative Guide to the Spectroscopic Confirmation of **Ethyl 2-iodooxazole-4-carboxylate**

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for **Ethyl 2-iodooxazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predicted data and compares it with experimental data from structurally analogous compounds. This approach provides a robust framework for the spectroscopic confirmation of the target molecule's structure.

Comparative Spectroscopic Data Analysis

The structural elucidation of **Ethyl 2-iodooxazole-4-carboxylate** relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data.



Table 1: ¹H NMR Data Comparison (Predicted for Target Compound vs. Experimental for Analogues)

Compound	H-5 Proton (s, 1H)	-OCH₂- (q, 2H)	-CH₃ (t, 3H)
Ethyl 2-iodooxazole-4- carboxylate (Predicted)	~8.5 ppm	~4.4 ppm	~1.4 ppm
Ethyl oxazole-4- carboxylate	8.3 ppm	4.4 ppm	1.4 ppm
Ethyl 2-aminooxazole- 4-carboxylate	7.8 ppm	4.3 ppm	1.3 ppm

Table 2: ¹³C NMR Data Comparison (Predicted for Target Compound vs. Experimental for Analogues)

Compoun d	C=O Carbon	C-2 Carbon	C-4 Carbon	C-5 Carbon	-OCH ₂ - Carbon	-CH₃ Carbon
Ethyl 2- iodooxazol e-4- carboxylate (Predicted)	~160 ppm	~85 ppm	~145 ppm	~140 ppm	~62 ppm	~14 ppm
Ethyl oxazole-4- carboxylate	162 ppm	150 ppm	138 ppm	142 ppm	61 ppm	14 ppm
Ethyl 2- aminooxaz ole-4- carboxylate	163 ppm	160 ppm	130 ppm	138 ppm	60 ppm	15 ppm

Table 3: Key IR Absorption Frequencies (cm⁻¹)



Functional Group	Ethyl 2- iodooxazole-4- carboxylate (Expected)	Ethyl oxazole-4- carboxylate (Experimental)	General Range for Esters
C=O Stretch (Ester)	~1720-1740	1730	1750-1735
C-O Stretch (Ester)	~1250-1300	1280	1300-1000
C=N Stretch (Oxazole)	~1600-1650	1620	1660-1480
C-I Stretch	~500-600	-	600-500

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragmentation lons (m/z)
Ethyl 2-iodooxazole-4- carboxylate	C6H6INO3	267.02	[M]+• at 267, [M- C ₂ H ₅ O]+, [M-I]+, I+ at 127
Ethyl oxazole-4- carboxylate	С6H7NO3	141.12	[M]+• at 141, [M- C ₂ H ₅ O]+, [M- CO ₂ C ₂ H ₅]+
Ethyl 2-aminothiazole- 4-carboxylate	C6H8N2O2S	172.21	[M]+• at 172, [M- C ₂ H ₅ O]+, fragments from thiazole ring cleavage

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of heterocyclic organic compounds and can be adapted for **Ethyl 2-iodooxazole-4-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
 - Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
- Instrument Parameters:



- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

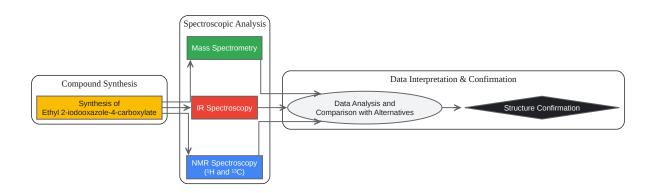
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.
- Ionization Method (Electron Ionization EI):
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Mass Analyzer:
 - Type: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The logical flow for the structural confirmation of **Ethyl 2-iodooxazole-4-carboxylate** using spectroscopic methods is illustrated in the diagram below.





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Caption: Workflow for the synthesis and spectroscopic confirmation of **Ethyl 2-iodooxazole-4-carboxylate**.

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